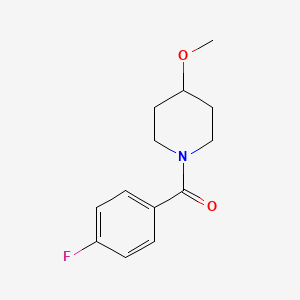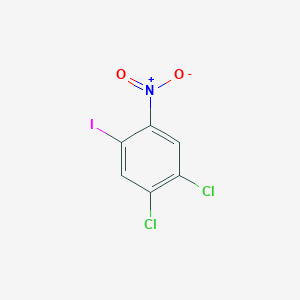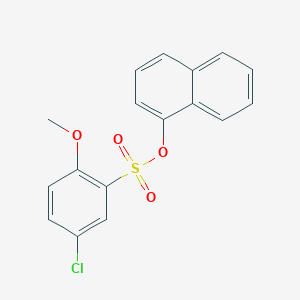![molecular formula C20H22N4O6S2 B2501166 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851987-97-8](/img/structure/B2501166.png)
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The structure of this compound suggests potential biological activity, as benzothiazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial, antitubercular, and anticancer activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different functional groups that can enhance the biological activity of the compound. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides includes the formation of Schiff bases and the incorporation of a morpholine ring, which is known to be important for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. For example, the crystal structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined to understand its conformational features, which can influence its interaction with biological targets . The presence of substituents such as dimethoxy groups and a morpholino sulfonyl moiety in the compound of interest could potentially affect its binding affinity and selectivity towards biological receptors.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions is a common method to synthesize 2-phenylbenzothiazoles with different substituents . The introduction of functional groups such as fluorine atoms or sulfonamide linkages can significantly alter the chemical reactivity and pharmacological profile of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and electronic characteristics, are important for their biological activity and pharmacokinetics. The physicochemical characterization of these compounds, including NMR, IR spectroscopy, and mass spectrometry, provides insights into their structure and potential interactions with biological systems . The antimicrobial and antitubercular activities of these compounds are often correlated with their physicochemical parameters, which can be optimized for better therapeutic efficacy .
Aplicaciones Científicas De Investigación
Metabolic and Disposition Insights
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide and its related compounds have been a subject of intense research, particularly focusing on their metabolic pathways and disposition in biological systems. For instance, in a study on SB-649868 , a related compound, it was found that after oral administration, the drug underwent extensive metabolism, with the principal route being oxidation of the benzofuran ring. The principal metabolite was observed in excreta, representing at least 12% of the administered dose across urine and feces. This indicates a high metabolic transformation of the compound, suggesting similar behavior might be expected from structurally related compounds like this compound (Renzulli et al., 2011).
Cellular Proliferation Insights
Another area of interest is the use of compounds structurally related to this compound in evaluating cellular proliferation in tumors. A study assessing the safety and dosimetry of 18F-ISO-1 , a cellular proliferative marker, in human subjects with malignant neoplasms, showed that the compound's uptake correlated significantly with the tumor proliferation marker Ki-67. This suggests that compounds structurally similar to this compound could potentially be used in imaging tumor proliferation (Dehdashti et al., 2013).
Antidepressant and Anticonvulsant Insights
Furthermore, research on benzo[d]thiazol derivatives, closely related to the chemical structure of this compound, has shown promising antidepressant and anticonvulsant effects. In particular, certain derivatives displayed significant decreases in immobility duration in a forced swimming test, indicating antidepressant activity. Additionally, some compounds showed high anticonvulsant effects in a maximal electroshock seizure test, comparable to those of established anticonvulsant drugs. This suggests the potential for this compound and its related compounds to act as antidepressant or anticonvulsant agents (Qing‐Hao Jin et al., 2019).
Mast Cell-Mediated Allergic Inflammation Insights
Lastly, a study on SG-HQ2, a synthetic analogue of gallic acid closely related to this compound, indicated its efficacy in inhibiting mast cell-mediated allergic inflammation. The compound was found to attenuate histamine release and significantly diminish the expression of pro-inflammatory cytokines in activated mast cells. This highlights the potential therapeutic application of this compound in treating allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (I. Je et al., 2015).
Propiedades
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c1-28-15-7-8-16(29-2)18-17(15)21-20(31-18)23-22-19(25)13-3-5-14(6-4-13)32(26,27)24-9-11-30-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRZHBNOUFTAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)


![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

